

# A Comparative Analysis of SRI-31142 and Cocaine on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31142 |           |
| Cat. No.:            | B15616481 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of the novel compound **SRI-31142** and the well-characterized psychostimulant cocaine on the dopamine transporter (DAT). The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform research and drug development efforts in the fields of neuroscience and pharmacology.

## **Executive Summary**

SRI-31142 and cocaine both interact with the dopamine transporter, a key regulator of dopaminergic neurotransmission. However, their mechanisms of action and resulting pharmacological profiles differ significantly. Cocaine acts as a competitive inhibitor of the DAT, blocking the reuptake of dopamine from the synaptic cleft and leading to a surge in extracellular dopamine levels, which is associated with its reinforcing and addictive properties.

In contrast, **SRI-31142** is a putative allosteric modulator of the DAT with a more complex and nuanced profile.[2] While it demonstrates binding to the transporter, its ability to inhibit dopamine uptake is context-dependent and appears to be significantly weaker than cocaine's in certain assays.[2] Notably, **SRI-31142** does not produce cocaine-like abuse-related effects in preclinical models and has even been shown to attenuate the effects of cocaine.[2]



## **Quantitative Comparison of In Vitro Pharmacology**

The following table summarizes the key quantitative parameters of **SRI-31142** and cocaine at the dopamine transporter, based on available experimental data.

| Parameter                            | SRI-31142        | Cocaine               | Species/Assay<br>Condition                           |
|--------------------------------------|------------------|-----------------------|------------------------------------------------------|
| Binding Affinity (K <sub>i</sub> )   | 3520 nM[2]       | ~100 - 800 nM         | Human DAT, [³H]WIN 35,428 competition                |
| Binding Affinity (IC50)              | 2340 nM[2]       | Not directly compared | Rat DAT, [³H]WIN<br>35,428 competition               |
| Dopamine Uptake<br>Inhibition (IC50) | 1.9 nM[2]        | ~100 - 1000 nM        | Rat brain<br>synaptosomes,<br>[³H]Dopamine uptake    |
| Dopamine Uptake<br>Inhibition        | Not confirmed[2] | Potent Inhibition     | DAT-mediated<br>fluorescent signals in<br>live cells |

# Experimental Methodologies Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using a radiolabeled ligand, such as [3H]WIN 35,428.

#### 1. Membrane Preparation:

- Tissue source: Striatal tissue from rat or human brain, or cells expressing the dopamine transporter.
- Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cell debris.
   The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the DAT.



- Resuspension: The membrane pellet is resuspended in a fresh assay buffer.
- 2. Binding Assay:
- A fixed concentration of the radioligand (e.g., [<sup>3</sup>H]WIN 35,428) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled test compound (SRI-31142 or cocaine) are added to compete with the radioligand for binding to the DAT.
- Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
- Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
- 3. Separation and Detection:
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
- 4. Data Analysis:
- The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The inhibitor constant (K<sub>i</sub>) is calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.





Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

### **Synaptosomal Dopamine Uptake Assay**

This protocol describes a method to measure the inhibition of dopamine uptake into synaptosomes, which are resealed nerve terminals that retain functional transporters.

- 1. Synaptosome Preparation:
- Tissue source: Striatal tissue from rat brain.
- Homogenization: The tissue is homogenized in a sucrose buffer.
- Centrifugation: A series of differential centrifugation steps are performed to isolate a crude synaptosomal fraction.
- 2. Uptake Assay:
- Synaptosomes are pre-incubated with either buffer or various concentrations of the test compound (SRI-31142 or cocaine).
- The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [3H]Dopamine).
- Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).
- 3. Termination and Measurement:







- The uptake is terminated by rapid filtration through glass fiber filters and washing with icecold buffer.
- The radioactivity trapped inside the synaptosomes is measured by scintillation counting.
- Non-specific uptake is determined in the presence of a high concentration of a DAT inhibitor or at 4°C.
- 4. Data Analysis:
- The amount of specific dopamine uptake is calculated by subtracting non-specific uptake from total uptake.
- The IC<sub>50</sub> value for the inhibition of dopamine uptake is determined by non-linear regression analysis of the concentration-response curve.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SRI-31142 and Cocaine on the Dopamine Transporter]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616481#sri-31142-versus-cocaine-effects-on-dopamine-transporter]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com